6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
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Overview
Description
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by the presence of a chlorophenyl group, a phenylsulfanyl group, and a trifluoromethyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Chlorophenyl and Phenylsulfanyl Groups: These groups can be introduced through nucleophilic substitution reactions, where the nicotinonitrile core is reacted with appropriate chlorophenyl and phenylsulfanyl precursors under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-methylnicotinonitrile: Similar structure but with a methyl group instead of a trifluoromethyl group.
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)pyridine: Similar structure but with a pyridine core instead of nicotinonitrile.
Uniqueness
6-(4-Chlorophenyl)-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-13-8-6-12(7-9-13)17-10-16(19(21,22)23)15(11-24)18(25-17)26-14-4-2-1-3-5-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARIEHMQZOFAJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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